molecular formula C15H11F B8155828 5-Ethynyl-2-fluoro-3'-methyl-biphenyl

5-Ethynyl-2-fluoro-3'-methyl-biphenyl

Cat. No.: B8155828
M. Wt: 210.25 g/mol
InChI Key: BEAIWQKVCFIYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethynyl-2-fluoro-3’-methyl-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethynyl group at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 3’-position of the biphenyl structure. Biphenyl compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2-fluoro-3’-methyl-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of one aromatic ring is coupled with a halogenated derivative of another aromatic ring in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 5-Ethynyl-2-fluoro-3’-methyl-biphenyl typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of efficient catalysts and reagents, along with controlled reaction parameters, ensures the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-fluoro-3’-methyl-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carbonyl compounds, hydrogenated derivatives, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Ethynyl-2-fluoro-3’-methyl-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-fluoro-3’-methyl-biphenyl involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorine atom can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethynyl-2-fluoro-biphenyl
  • 5-Ethynyl-3’-methyl-biphenyl
  • 2-Fluoro-3’-methyl-biphenyl

Uniqueness

5-Ethynyl-2-fluoro-3’-methyl-biphenyl is unique due to the combination of its ethynyl, fluorine, and methyl substituents. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-ethynyl-1-fluoro-2-(3-methylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F/c1-3-12-7-8-15(16)14(10-12)13-6-4-5-11(2)9-13/h1,4-10H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAIWQKVCFIYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=CC(=C2)C#C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.